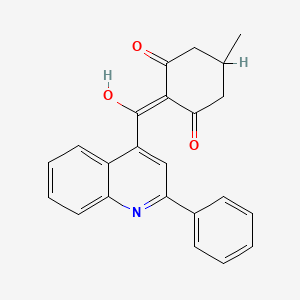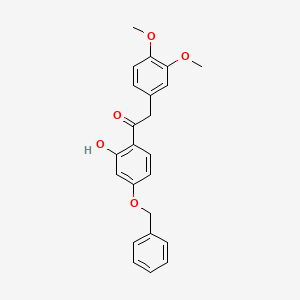
Anticancer agent 172
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anticancer agent 172: is a synthetic compound known for its potent anticancer activity. It has shown significant efficacy in inhibiting the proliferation of cancer cells, particularly in HCT116 cells, with an IC50 value of 6.96 micromolar . This compound is part of ongoing research aimed at developing new and effective treatments for various types of cancer.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 172 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and detailed in specific research publications .
Industrial Production Methods: Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: Anticancer agent 172 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Anticancer agent 172 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, such as apoptosis and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for treating various cancers, including colorectal and breast cancer.
Industry: Utilized in the development of new anticancer drugs and formulations .
Wirkmechanismus
The mechanism of action of Anticancer agent 172 involves targeting specific molecular pathways that are crucial for cancer cell survival and proliferation. It primarily acts by inhibiting key enzymes and signaling pathways, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest. The compound’s molecular targets include proteins involved in the regulation of cell growth and division .
Vergleich Mit ähnlichen Verbindungen
Vismodegib: A small molecule that inhibits the Hedgehog signaling pathway.
Sonidegib: Another Hedgehog pathway inhibitor with similar anticancer properties.
Glasdegib: Also targets the Hedgehog pathway and is used in cancer treatment
Uniqueness: Anticancer agent 172 is unique due to its specific molecular structure and mechanism of action, which allows it to effectively inhibit cancer cell proliferation with relatively low toxicity compared to other compounds. Its ability to target multiple pathways simultaneously makes it a promising candidate for combination therapies .
Eigenschaften
Molekularformel |
C23H22O5 |
|---|---|
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
2-(3,4-dimethoxyphenyl)-1-(2-hydroxy-4-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C23H22O5/c1-26-22-11-8-17(13-23(22)27-2)12-20(24)19-10-9-18(14-21(19)25)28-15-16-6-4-3-5-7-16/h3-11,13-14,25H,12,15H2,1-2H3 |
InChI-Schlüssel |
GJXGORVTQAQIQX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CC(=O)C2=C(C=C(C=C2)OCC3=CC=CC=C3)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


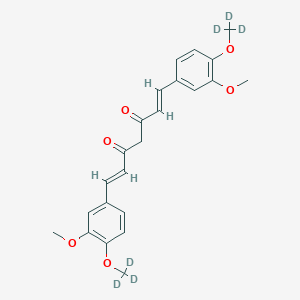
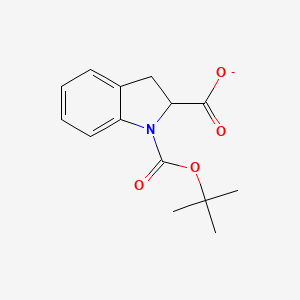

![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12366110.png)
![calcium;(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate](/img/structure/B12366118.png)

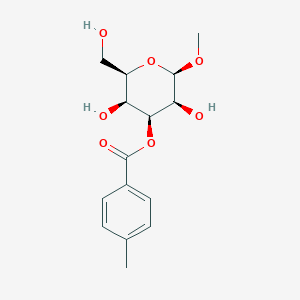
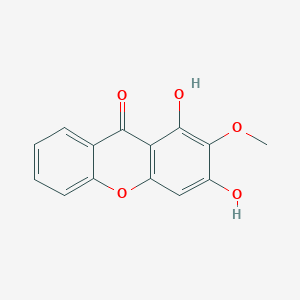
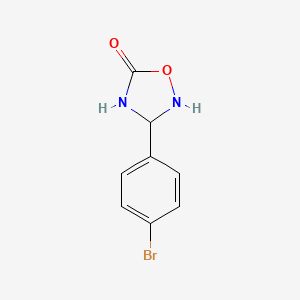
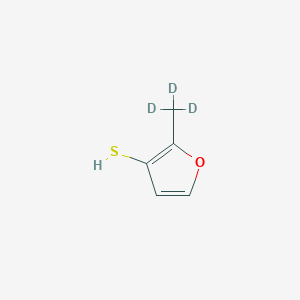

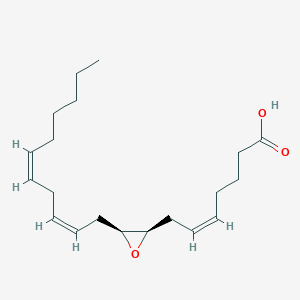
![N-[(3S)-7-(2-cyclopropylethynyl)-5-methyl-4-oxidanylidene-2,3-dihydro-1,5-benzoxazepin-3-yl]-5-(phenylmethyl)-4H-1,2,4-triazole-3-carboxamide](/img/structure/B12366178.png)
